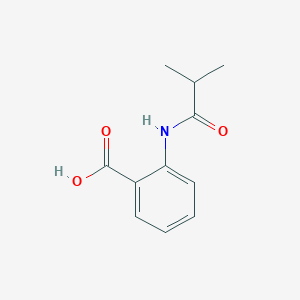

2-(异丁酰氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

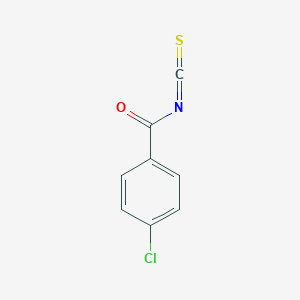

The synthesis of benzoic acid derivatives is not explicitly detailed for 2-(isobutyrylamino)benzoic acid in the provided papers. However, the synthesis of related compounds involves the use of acid chlorides and amides of benzoic acids, which suggests that similar methods could potentially be applied to synthesize 2-(isobutyrylamino)benzoic acid. For example, the reaction of 2-(2-pyridylcarbonyl)benzoic acid with thionyl chloride leads to an intramolecular acylation product .

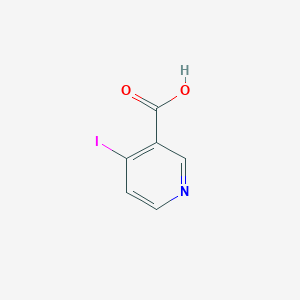

Molecular Structure Analysis

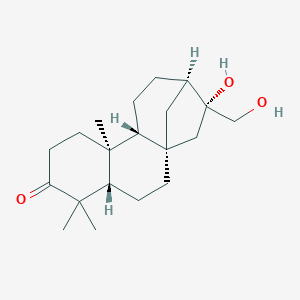

The molecular structure of 2-(isobutyrylamino)benzoic acid can be inferred to some extent from the related compounds discussed in the papers. The structure would likely feature a benzoic acid core with an isobutyrylamino substituent. The papers mention the formation of cyclic structures and isomerism in the case of related benzoic acid derivatives, which could also be relevant for the structural analysis of 2-(isobutyrylamino)benzoic acid .

Chemical Reactions Analysis

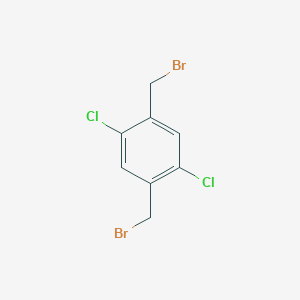

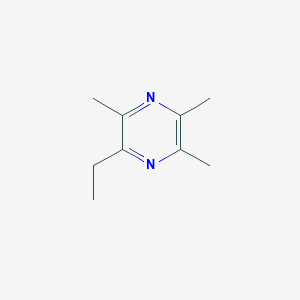

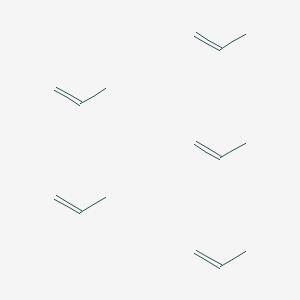

The chemical reactions of benzoic acid derivatives are complex and can involve various pathways. For instance, the papers describe the living cationic polymerization of isobutyl vinyl ether by benzoic acid derivatives, which indicates that benzoic acid derivatives can act as initiators in polymerization reactions . Additionally, the formation of isoindolines from the reaction of acid chlorides and amides with ammonia and primary amines suggests that 2-(isobutyrylamino)benzoic acid could potentially undergo similar reactions .

Physical and Chemical Properties Analysis

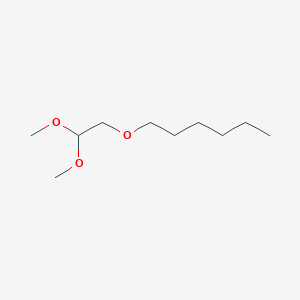

While the physical and chemical properties of 2-(isobutyrylamino)benzoic acid are not directly reported in the papers, the properties of similar benzoic acid derivatives can provide some context. The papers indicate that the acidity of the benzoic acids affects the molecular weight distributions of the polymers formed during polymerization, which could imply that the physical properties of 2-(isobutyrylamino)benzoic acid may be influenced by its acidity and the nature of its substituents . The chemical properties, such as reactivity and stability, could also be inferred from the behavior of related compounds under various conditions .

科学研究应用

药物设计

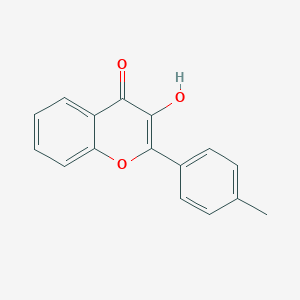

2-(异丁酰氨基)苯甲酸在新型药物设计中起着至关重要的作用。其结构可作为开发具有潜在治疗应用的新型化合物的支架。 例如,该化合物的衍生物已被合成并评估其抗糖尿病特性,显示出作为 PPARγ 激动剂的潜力 .

抗菌剂

研究表明,2-(异丁酰氨基)苯甲酸的衍生物具有抗菌活性。 这些化合物已针对各种细菌和真菌菌株进行了测试,表明它们具有作为抑菌剂和抑真菌剂的潜力 .

农业

在农业领域,苯甲酸衍生物,包括 2-(异丁酰氨基)苯甲酸,因其生物刺激作用而被探索。 它们可以作为植物的补充营养来源,提高作物产量,并通过减少氮流失带来环境效益 .

工业应用

在工业上,2-(异丁酰氨基)苯甲酸被用于改善制造过程中的产品质量和效率。 在工业环境中,必须谨慎处理该化合物,以考虑健康和安全因素.

环境研究

环境研究侧重于 2-(异丁酰氨基)苯甲酸对生态系统的影响及其在污染管理中的作用。 正在研究其在水生生物中积累的可能性以及随后对生态系统的影响.

材料科学

2-(异丁酰氨基)苯甲酸的独特化学性质在材料科学中被用来设计具有定制特性的新型材料。 这包括开发具有提高的热稳定性和机械强度的材料 .

生物化学

在生物化学中,该化合物参与生物合成途径的研究,特别是酚类抗氧化剂的生产。 了解这些途径对于开发天然食品防腐剂和保健品至关重要 .

药理学

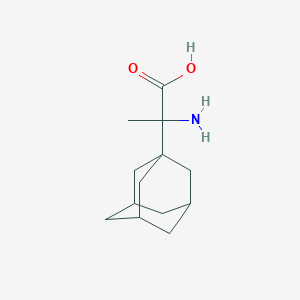

药理学研究已调查了 2-(异丁酰氨基)苯甲酸在共结晶过程中的应用,以提高药物的溶解度和生物利用度。 此过程可以改善活性药物成分的理化特性,而不会改变其药理作用 .

作用机制

Target of Action

It is known that similar compounds, such as 2-amino benzoic acid derivatives, have demonstrated antimicrobial activity against a panel of gram-positive, gram-negative bacterial, and fungal strains . This suggests that 2-(Isobutyrylamino)benzoic acid may also interact with microbial cells as its primary targets.

Mode of Action

It is known that similar compounds, such as 2-amino benzoic acid derivatives, exhibit bacteriostatic and fungistatic action . This suggests that 2-(Isobutyrylamino)benzoic acid may inhibit the growth of bacteria and fungi by interfering with their metabolic processes.

Biochemical Pathways

Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may interfere with the biochemical pathways essential for the growth and reproduction of microbial cells .

Result of Action

Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may result in the inhibition of microbial growth and reproduction .

属性

IUPAC Name |

2-(2-methylpropanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-6-4-3-5-8(9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNWGZNJNJKROK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358195 |

Source

|

| Record name | 2-(isobutyrylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17840-96-9 |

Source

|

| Record name | 2-(isobutyrylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17840-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)